molecular formula C20H16F2N2O4S B2741729 2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955649-92-0

2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2741729
CAS No.: 955649-92-0
M. Wt: 418.41
InChI Key: APRUBSXQQRNINS-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic sulfonamide derivative designed for life science research. This compound is of significant interest in early-stage pharmacological investigation, particularly due to the properties associated with its core structural classes. Compounds featuring the N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) scaffold have demonstrated notable biological activities. Recent studies on NSTHIQ derivatives, synthesized using environmentally friendly methods, have shown that certain analogs possess potent antifungal properties against species such as Aspergillus spp, Penicillium spp, and Botrytis cinerea , suggesting potential applications in developing antimicrobial agents (https://pubmed.ncbi.nlm.nih.gov/37798253/) . Furthermore, structurally related sulfonamide compounds have been reported to exhibit significant antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain (https://pmc.ncbi.nlm.nih.gov/articles/PMC7602919/) . Research on these analogs indicates that their mechanism of action may involve serotonergic (5-HT3) and opioidergic pathways, and they may also function as carbonic anhydrase inhibitors, presenting a multi-target approach for pain research (https://pmc.ncbi.nlm.nih.gov/articles/PMC7602919/) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4S/c21-15-4-6-19(17(22)11-15)29(26,27)23-16-5-3-13-7-8-24(12-14(13)10-16)20(25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUBSXQQRNINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse functional groups and the potential for interactions with biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is C20H16F2N2O4SC_{20}H_{16}F_2N_2O_4S, with a molecular weight of 418.4 g/mol. The compound features a difluorobenzene moiety and a furan-2-carbonyl group attached to a tetrahydroisoquinoline derivative, which may enhance its pharmacological profile compared to similar compounds.

PropertyValue
Molecular FormulaC20H16F2N2O4SC_{20}H_{16}F_2N_2O_4S
Molecular Weight418.4 g/mol
CAS Number955649-92-0

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The structural characteristics allow for potential π-π stacking interactions with aromatic residues in proteins and hydrogen bonding with amino acid side chains. These interactions can modulate enzyme or receptor activities.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound's ability to bind to specific receptors may influence signaling pathways related to various physiological processes.
  • Antimicrobial Activity : Some analogs have exhibited antimicrobial properties, suggesting that this compound could have similar effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions that integrate the furan and tetrahydroisoquinoline moieties.
    • Key Reaction Steps :
      • Formation of the furan-2-carbonyl group.
      • Coupling reactions to attach the tetrahydroisoquinoline derivative.
      • Introduction of the difluoro substituents on the benzene ring.
  • Biological Evaluation :
    • In vitro Studies : Initial evaluations have shown that compounds with similar structures exhibit varying degrees of enzyme inhibition and receptor binding affinities.
    • In vivo Studies : Animal model studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acidContains thiophene moietyDifferent carbon chain length
4-{[5-(furan-2-carbonyl)-1H-pyrazol-3-yl]carbamoyl}-3-fluorobenzoic acidIncorporates pyrazole ringDifferent nitrogen-containing heterocycle

Scientific Research Applications

Structural Characteristics

The compound features:

  • A benzene sulfonamide core .
  • A difluorobenzene moiety .
  • An acylated tetrahydroisoquinoline derivative linked to a furan-2-carbonyl group .

These structural attributes suggest several potential applications in medicinal chemistry due to their ability to facilitate interactions with biological molecules.

  • Anticancer Properties
    • Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The presence of the difluorobenzene moiety may enhance this activity through improved binding affinity to target proteins.
  • Antimicrobial Effects
    • The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonamide structures have been effective against various bacterial strains, suggesting that 2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may also possess similar effects.
  • Enzyme Inhibition
    • The compound's ability to interact with enzymes could lead to the development of novel inhibitors for therapeutic purposes. Interaction studies have shown that such compounds can modulate enzyme activities through π-π stacking interactions and hydrogen bonding with amino acid side chains.

Synthetic Versatility

The synthesis of this compound typically involves multi-step organic reactions. These steps allow for modifications that can enhance the compound's pharmacological profile:

StepReaction TypeDescription
1AcylationIntroduction of the furan-2-carbonyl group to the tetrahydroisoquinoline framework.
2FluorinationSelective introduction of fluorine atoms at the 2 and 4 positions on the benzene ring.
3SulfonationAddition of the sulfonamide group to enhance solubility and bioactivity.

This versatility makes it possible to tailor the compound for specific applications in drug development.

Case Studies

Several studies have investigated the biological effects and potential therapeutic applications of compounds structurally related to this compound:

  • Study on Anticancer Activity
    • A study demonstrated that a similar tetrahydroisoquinoline derivative exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.
  • Antimicrobial Evaluation
    • Another research effort highlighted the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings suggest a promising application for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) may undergo nucleophilic substitution under basic conditions (e.g., with amines or alcohols), replacing the amine with other nucleophiles.

Reaction :
Ar-SO2NH-R+NuAr-SO2Nu+R-NH2\text{Ar-SO}_2\text{NH-R} + \text{Nu}^- \rightarrow \text{Ar-SO}_2\text{Nu} + \text{R-NH}_2
Conditions: Alkaline media (e.g., NaOH) .

Hydrolysis

The amide bond (C=O-NH) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Reaction :
Ar-CONH-R+H2OAr-COOH+R-NH2\text{Ar-CONH-R} + \text{H}_2\text{O} \rightarrow \text{Ar-COOH} + \text{R-NH}_2
Conditions: HCl or NaOH, heat .

Cycloaddition Reactions

The furan moiety can participate in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Reaction :
Furan+DienophileCycloadduct\text{Furan} + \text{Dienophile} \rightarrow \text{Cycloadduct}
Conditions: Thermal or Lewis acid catalysis.

Electronic Effects

  • Fluorine substituents (2,4-difluoro) enhance electron-withdrawing effects, increasing the reactivity of adjacent groups (e.g., amide hydrolysis).

  • Furan’s aromaticity stabilizes intermediates in cycloaddition reactions but reduces nucleophilicity due to electron delocalization.

Solvent and Temperature Effects

  • Polarity : Polar aprotic solvents (e.g., dichloromethane) favor nucleophilic substitution, while polar protic solvents (e.g., ethanol) may stabilize ionic intermediates.

  • Temperature : Elevated temperatures accelerate hydrolysis and cycloaddition reactions .

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Key Features: Shares the tetrahydroisoquinoline-sulfonamide scaffold but differs in substituents: Position 2: Trifluoroacetyl group (vs. furan-2-carbonyl in the target compound). Position 6/7: Sulfonamide at position 6 (vs. position 7 in the target compound) with a 4-(2-cyclopropylethyl)-2-fluorophenyl group.
  • Synthesis : Scalable (100 g) via sequential acylation, sulfonation, and coupling reactions, confirmed by NMR and HRMS .
  • Divergence : The trifluoroacetyl group may enhance metabolic stability compared to the furan-2-carbonyl moiety, which could influence pharmacokinetics.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

  • Key Features: Contains a 2,4-difluorophenyl group and sulfonamide but replaces tetrahydroisoquinoline with a triazole-thione scaffold.
  • Synthesis : Derived from hydrazinecarbothioamides [4–6] via cyclization in basic media. Spectral analysis (IR, NMR) confirmed tautomerism favoring the thione form over thiol .

Functional Group Analysis

Sulfonamide Moieties

  • Target Compound : 2,4-Difluorobenzenesulfonamide at position 6.
  • Analogues :
    • Compound [1]: 6-sulfonamide with a 2-fluorophenyl group.
    • Compounds [7–9]: Sulfonylphenyl-triazole hybrids.
  • Impact: Fluorination at the benzene ring (2,4-difluoro) in the target compound may enhance electronegativity and membrane permeability compared to non-fluorinated analogues .

Carbonyl Substituents

  • Target Compound : Furan-2-carbonyl at position 2.
  • Analogues :
    • Compound [1]: Trifluoroacetyl group.
    • Compounds [10–15]: S-alkylated 1,2,4-triazoles with α-halogenated ketones.

Spectroscopic and Physicochemical Properties

Property Target Compound Compound [1] Triazole-Thiones [7–9]
Key IR Bands C=O (furan: ~1680 cm⁻¹) C=O (trifluoroacetyl: ~1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹)
1H-NMR Features Aromatic protons (2,4-F₂C₆H₃) Cyclopropylethyl signals Tautomer-dependent NH/CH shifts
Synthetic Yield N/A (hypothetical) High (gram-scale) Moderate (cyclization-dependent)

Q & A

Q. Table 1: Example Synthesis Workflow

StepReaction TypeReagents/ConditionsYield
1Amide couplingFuran-2-carbonyl chloride, DCM, 0°C → RT65%
2Sulfonylation2,4-Difluorobenzenesulfonyl chloride, pyridine72%
3PurificationColumn chromatography (EtOAc/hexane 3:7)90%

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Answer:
Discrepancies may arise from variations in assay conditions, structural analogs, or target specificity. To address this:

  • Control experiments : Compare activity under standardized conditions (pH, temperature, cofactors) .
  • Structural analysis : Perform X-ray crystallography or molecular docking to verify binding interactions with target enzymes (e.g., carbonic anhydrase isoforms) .
  • Dose-response studies : Use enzyme kinetics (e.g., KiK_i determination via Lineweaver-Burk plots) to assess potency gradients .

Q. Example Data Conflict Resolution

StudyReported IC50_{50} (nM)Proposed Resolution
A12.3 ± 1.2Re-evaluate buffer composition (carbonate vs. phosphate)
BNo activityTest against isoform-specific targets (e.g., CA XII vs. CA II)

Basic: What analytical methods are critical for assessing physicochemical properties?

Answer:

  • Solubility : Shake-flask method with HPLC quantification in buffers (pH 1–7.4) .
  • LogP : Reverse-phase HPLC (C18 column, isocratic elution) calibrated with standard compounds .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting point and degradation thresholds .

Q. Table 2: Key Physicochemical Parameters

ParameterMethodConditionsResult
LogPHPLCAcetonitrile/water (60:40), 1 mL/min2.8 ± 0.3
Solubility (pH 7.4)Shake-flask24 hr, 25°C0.45 mg/mL

Advanced: How to design an environmental fate study for this compound?

Answer:
Follow the framework of Project INCHEMBIOL :

  • Abiotic degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254 nm).
  • Biotic transformation : Use soil/water microcosms with LC-MS/MS to track metabolites.
  • Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

Q. Table 3: Environmental Study Design

CompartmentTest SystemEndpointsDuration
WaterHydrolysisHalf-life (t1/2_{1/2})30 days
SoilMicrocosmMetabolite ID via HRMS60 days

Advanced: What computational approaches predict binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of carbonic anhydrase isoforms (PDB: 3KP3) to map interactions .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .
  • QSAR modeling : Develop models using MOE descriptors (e.g., polar surface area, H-bond acceptors) .

Q. Table 4: Example Docking Results

Target (CA Isoform)Docking Score (kcal/mol)Key Interactions
CA XII-9.1H-bond: Asn-67, Zn2+^{2+} coordination
CA II-7.8Hydrophobic: Phe-131, Val-135

Basic: How to validate the compound’s stability under physiological conditions?

Answer:

  • Plasma stability : Incubate in human plasma (37°C, 24 hr) with LC-MS quantification of parent compound .
  • pH stability : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Oxidative stress : Expose to 0.1% H2_2O2_2 and monitor degradation via UV-Vis spectroscopy .

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